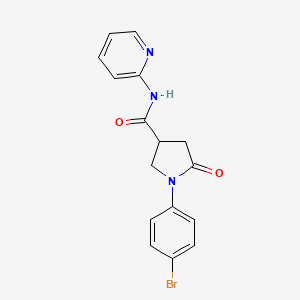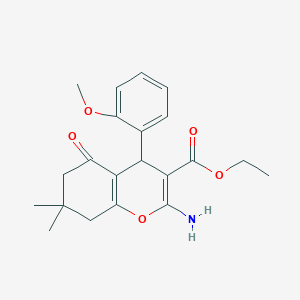
1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide often involves multi-step processes that may include bromination, cyclization, and amidation reactions. For instance, similar compounds have been synthesized through copper-mediated aerobic oxidative coupling of pyridines and enamides, showcasing the versatility in the synthesis of pyridine-containing structures (Zhou et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and conformational preferences. For example, related compounds demonstrate specific hydrogen bonding patterns and molecular conformations stabilized by various intramolecular interactions (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical properties of similar compounds include reactivity towards electrophiles and nucleophiles, potential for various substitution reactions, and the formation of hydrogen bonds that influence solubility and crystallization behavior. Compounds like 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide may participate in oxidative couplings, showcasing their chemical versatility (Zhou et al., 2016).
Physical Properties Analysis
The physical properties such as melting points, boiling points, and solubility in various solvents are crucial for understanding the behavior of these compounds under different conditions. While specific data on 1-(4-bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide may not be readily available, related compounds' crystal structures provide insights into their stability and physical characteristics (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and molecular geometry. For example, the presence of bromophenyl and pyrrolidinecarboxamide groups can impact the nucleophilicity and electrophilicity of the molecule, affecting its participation in chemical reactions (Zhou et al., 2016).
Mecanismo De Acción
Target of Action
Related compounds have been found to interact with enzymes such asthioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Mode of Action
The compound’s interaction with its targets results in the inhibition of their enzymatic activity. For instance, a gold (III) complex of a similar compound was found to inhibit the enzymatic activity of TrxR and Topo IB . The affinity of the compound for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
The inhibition of trxr and topo ib could potentially affect theantioxidant defense and DNA replication processes, respectively .
Result of Action
The inhibition of trxr and topo ib could potentially lead tooxidative stress and DNA damage , respectively .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-12-4-6-13(7-5-12)20-10-11(9-15(20)21)16(22)19-14-3-1-2-8-18-14/h1-8,11H,9-10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPKHYEJCQCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179752 | |
| Record name | 1-(4-Bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide | |
CAS RN |
303066-83-3 | |
| Record name | 1-(4-Bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303066-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
![N-(3,4-dimethylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5059003.png)



![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5059058.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5059065.png)
methyl]thio}-1-pyrrolidinyl)benzoate](/img/structure/B5059069.png)
![(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5059084.png)
![methyl (2-chloro-6-methoxy-4-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5059086.png)
![4-(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)thiomorpholine](/img/structure/B5059091.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5059099.png)